1-(1-Benzylpiperidin-4-yl)-5-chloro-1H-benzo[d]imidazol-2(3H)-one
Overview
Description
1-(1-Benzylpiperidin-4-yl)-5-chloro-1H-benzo[d]imidazol-2(3H)-one is a synthetic compound that belongs to the class of benzimidazole derivatives. Benzimidazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This particular compound features a benzimidazole core with a piperidine ring and a benzyl group, making it a unique structure with potential pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-Benzylpiperidin-4-yl)-5-chloro-1H-benzo[d]imidazol-2(3H)-one typically involves the following steps:
Formation of the Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with a carboxylic acid or its derivatives in the presence of a dehydrating agent such as polyphosphoric acid (PPA) or polyphosphoric acid trimethylsilyl ester.
Introduction of the Piperidine Ring: The piperidine ring can be introduced through a nucleophilic substitution reaction, where a suitable piperidine derivative reacts with the benzimidazole core.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms could enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1-(1-Benzylpiperidin-4-yl)-5-chloro-1H-benzo[d]imidazol-2(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, and alcohols under basic or acidic conditions.
Major Products Formed
Oxidation: Oxidized derivatives of the benzimidazole core.
Reduction: Reduced derivatives with altered functional groups.
Substitution: Substituted benzimidazole derivatives with new functional groups replacing the chloro group.
Scientific Research Applications
1-(1-Benzylpiperidin-4-yl)-5-chloro-1H-benzo[d]imidazol-2(3H)-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-(1-Benzylpiperidin-4-yl)-5-chloro-1H-benzo[d]imidazol-2(3H)-one involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
4-(1H-benzo[d]imidazol-2-yl)aniline: A benzimidazole derivative with similar biological activities.
3-(piperidin-4-yl)benzo[d]isoxazole: A compound with a piperidine ring and benzimidazole core, studied for its potential as a GlyT1 inhibitor.
5-imidazol-2-yl-4-phenylpyrimidin-2-yl derivatives: Compounds with similar structural features and biological activities.
Uniqueness
1-(1-Benzylpiperidin-4-yl)-5-chloro-1H-benzo[d]imidazol-2(3H)-one is unique due to its specific combination of a benzimidazole core, piperidine ring, and benzyl group, which may confer distinct pharmacological properties and potential therapeutic applications .
Properties
IUPAC Name |
3-(1-benzylpiperidin-4-yl)-6-chloro-1H-benzimidazol-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClN3O/c20-15-6-7-18-17(12-15)21-19(24)23(18)16-8-10-22(11-9-16)13-14-4-2-1-3-5-14/h1-7,12,16H,8-11,13H2,(H,21,24) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SKPVLGLSJVUPFF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2C3=C(C=C(C=C3)Cl)NC2=O)CC4=CC=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60611454 | |
Record name | 1-(1-Benzylpiperidin-4-yl)-5-chloro-1,3-dihydro-2H-benzimidazol-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60611454 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
341.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
185058-65-5 | |
Record name | 1-(1-Benzylpiperidin-4-yl)-5-chloro-1,3-dihydro-2H-benzimidazol-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60611454 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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